4-{6-[4-(4-benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine
Description
4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring and linked to thiomorpholine and 4-benzylpiperidine moieties. Thiomorpholine, a sulfur-containing heterocycle, may improve solubility compared to morpholine derivatives .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c31-24(29-8-6-20(7-9-29)14-19-4-2-1-3-5-19)21-16-30(18-27-21)23-15-22(25-17-26-23)28-10-12-32-13-11-28/h1-5,15-18,20H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUPAWRAJYMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves a multi-step process. This includes:
Preparation of 4-benzylpiperidine-1-carbonyl precursor through a benzylation reaction.
Coupling this precursor with 1H-imidazole using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Further functionalization of the imidazole derivative with 4-chloropyrimidine, employing conditions such as reflux in anhydrous solvents.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry to enhance reaction efficiency and yield. Flow reactors allow precise control of reaction parameters, minimizing side reactions and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidative reactions at the benzyl and piperidine components.
Reduction: : The imidazole and pyrimidine rings can be subjected to reduction under specific conditions.
Substitution: : The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate), CrO₃ (Chromium trioxide)
Reduction: : LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substitution: : Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidative derivatives of benzylpiperidine.
Reduced imidazole and pyrimidine ring systems.
Substituted thiomorpholine derivatives.
Scientific Research Applications
4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine has versatile applications in:
Chemistry: : Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: : Explored for its pharmacological activities, including as a potential therapeutic agent.
Industry: : Employed in the development of advanced materials and catalysts.
Mechanism of Action
The compound exhibits its effects through interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. The imidazole and pyrimidine rings play crucial roles in binding to biological targets, while the piperidine and thiomorpholine moieties enhance the compound's stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Benzylpiperidine vs.
- Thiomorpholine vs. Ethanone (Product Index Compound): Thiomorpholine’s sulfur atom improves aqueous solubility compared to the ethanone-terminated analogue, which may suffer from crystallinity issues .
- Halogenation (Patent Compound) : Dichloro and methoxy groups in the patent compound likely improve binding affinity to hydrophobic pockets in target proteins but reduce solubility .
Research Findings and Implications
- Selectivity : The thiomorpholine group in the target compound may confer selectivity for sulfur-dependent enzymes or receptors, unlike the ethylpiperazine in the patent compound, which could target amine-binding sites .
- Metabolic Stability : Fluorine in the OXONE-synthesized compound enhances resistance to cytochrome P450 oxidation, a feature absent in the target compound, which may require structural optimization for in vivo applications .
- Commercial Viability : BI99169 is commercially available at competitive pricing, indicating feasibility for large-scale synthesis of thiomorpholine-containing analogues .
Limitations and Contradictions
- No direct biological data for the target compound were found in the provided evidence; comparisons rely on structural extrapolation.
- The patent compound’s dichlorodimethoxyphenyl group contradicts the trend toward reduced molecular weight in drug-like compounds, raising questions about its pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
